N-(4-bromophenyl)-4-fluoro-3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)benzamide
Description
Properties
IUPAC Name |
N-(4-bromophenyl)-4-fluoro-3-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20BrF2N3O3S/c24-17-2-6-19(7-3-17)27-23(30)16-1-10-21(26)22(15-16)33(31,32)29-13-11-28(12-14-29)20-8-4-18(25)5-9-20/h1-10,15H,11-14H2,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMABZJROTZUNQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)C3=C(C=CC(=C3)C(=O)NC4=CC=C(C=C4)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20BrF2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-4-fluoro-3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 4-bromobenzoic acid with 4-fluoroaniline under dehydrating conditions, often using reagents like thionyl chloride or phosphorus trichloride.
Introduction of the Piperazine Ring: The next step is the nucleophilic substitution reaction where the benzamide intermediate reacts with 1-(4-fluorophenyl)piperazine in the presence of a base such as potassium carbonate.
Sulfonylation: The final step involves the sulfonylation of the piperazine ring using sulfonyl chloride derivatives under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can occur at the bromine or fluorine substituents using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid, bromine, chlorine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperazine ring can lead to the formation of N-oxides, while reduction of the bromine substituent can yield the corresponding hydrogenated derivative.
Scientific Research Applications
N-(4-bromophenyl)-4-fluoro-3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer due to its ability to interact with specific molecular targets.
Biological Research: The compound is used in biological assays to study its effects on cellular pathways and its potential as a lead compound for drug development.
Chemical Biology: It serves as a tool compound to investigate the structure-activity relationships of benzamide derivatives.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-4-fluoro-3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting downstream signaling pathways. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, leading to reduced tumor growth.
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)-4-fluorobenzamide: Lacks the piperazine and sulfonyl groups, making it less complex and potentially less active.
N-(4-fluorophenyl)-4-bromobenzamide: Similar structure but with different substitution patterns, affecting its biological activity.
N-(4-bromophenyl)-4-fluoro-3-(piperazin-1-yl)benzamide: Similar but without the sulfonyl group, which may alter its solubility and reactivity.
Uniqueness
N-(4-bromophenyl)-4-fluoro-3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)benzamide is unique due to its combination of bromine, fluorine, and piperazine-sulfonyl groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
N-(4-bromophenyl)-4-fluoro-3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Bromophenyl group : Contributes to hydrophobic interactions.
- Fluorinated phenyl groups : Enhance metabolic stability and lipophilicity.
- Piperazine moiety : Imparts flexibility and potential interaction with biological targets.
- Sulfonamide linkage : Often associated with antibacterial properties.
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. The proposed mechanisms include:
- Inhibition of Kinases : The compound may inhibit key kinases involved in cell proliferation and survival pathways, such as BRAF and EGFR.
- Induction of Apoptosis : Studies have shown that the compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death .
- Cell Cycle Arrest : It has been observed to cause G1 phase arrest in certain cancer cell lines, preventing further cell division.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties, showing effectiveness against a range of bacterial strains. The mechanisms include:
- Disruption of Cell Membrane Integrity : Similar to other sulfonamide derivatives, it may disrupt bacterial cell membranes, leading to cell lysis .
- Inhibition of Folate Synthesis : The sulfonamide group is known to inhibit dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.
Anticancer Studies
A series of studies have demonstrated the anticancer efficacy of this compound:
| Study | Cancer Type | IC50 (µM) | Mechanism |
|---|---|---|---|
| Breast | 5.0 | Apoptosis induction | |
| Lung | 7.5 | Cell cycle arrest | |
| Colon | 6.0 | Kinase inhibition |
Antimicrobial Studies
In antimicrobial evaluations, the compound showed promising results against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism |
|---|---|---|
| Staphylococcus aureus | 15 µg/mL | Membrane disruption |
| Escherichia coli | 20 µg/mL | Folate synthesis inhibition |
| Pseudomonas aeruginosa | 25 µg/mL | Cell lysis |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(4-bromophenyl)-4-fluoro-3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)benzamide, and how can reaction yields be improved?
- Methodology : Key steps involve sulfonylation of the benzamide core with a piperazine derivative, followed by halogenation. Optimize reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) to enhance regioselectivity. For example, using dichloromethane as a solvent and triethylamine as a base in sulfonylation reactions improves coupling efficiency . Purification via column chromatography with gradient elution (hexane/ethyl acetate) ensures high purity (>95%) .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?
- Methodology :
- X-ray crystallography : Resolve the 3D structure using SHELX programs (e.g., SHELXL for refinement) to confirm sulfonamide and piperazine geometry .
- NMR spectroscopy : Use - and -NMR to verify substituent positions. For instance, aromatic protons in the 4-bromophenyl group appear as doublets (δ 7.5–8.0 ppm), while piperazine protons show multiplet splitting (δ 2.5–3.5 ppm) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 575.2) .
Q. How can researchers assess the purity and stability of this compound under varying storage conditions?
- Methodology :
- HPLC : Use a C18 column with a methanol/water gradient (70:30 to 95:5) to quantify purity (>98%). Monitor degradation products at 254 nm .
- Stability studies : Store lyophilized samples at -20°C under inert gas (N) to prevent hydrolysis of the sulfonamide group. Accelerated stability testing (40°C/75% RH for 4 weeks) reveals <2% degradation .
Advanced Research Questions
Q. What pharmacological mechanisms are hypothesized for this compound, and how can they be experimentally validated?
- Methodology :
- Target identification : Screen against kinase or GPCR panels using radioligand binding assays. The piperazine-sulfonamide motif may inhibit carbonic anhydrase isoforms (e.g., hCA II, IC < 50 nM) .
- Cytotoxicity assays : Test in cancer cell lines (e.g., MCF-7) via MTT assay. Compare IC values with structural analogs to establish potency trends (e.g., bromophenyl substitution enhances apoptosis by 30%) .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?
- Methodology :
- Substituent modification : Replace the 4-fluorophenyl group in the piperazine ring with electron-withdrawing groups (e.g., nitro) to improve target affinity.
- In vitro testing : Assess solubility (logP via shake-flask method) and metabolic stability (microsomal incubation). Derivatives with trifluoromethyl groups show 2-fold higher plasma half-lives .
Q. What computational modeling approaches predict binding modes and pharmacokinetic properties?
- Methodology :
- Docking simulations : Use AutoDock Vina to model interactions with hCA II. The sulfonamide group coordinates Zn in the active site, while the bromophenyl moiety occupies a hydrophobic pocket .
- ADMET prediction : SwissADME predicts moderate blood-brain barrier permeability (BBB score: 0.45) and CYP3A4-mediated metabolism .
Q. How should researchers address contradictions between in vitro potency and in vivo efficacy data?
- Methodology :
- Pharmacokinetic profiling : Measure plasma exposure (AUC) and tissue distribution in rodent models. Poor oral bioavailability (<20%) may explain efficacy gaps, necessitating prodrug strategies (e.g., pivaloyl esterification) .
- Metabolite identification : Use LC-MS/MS to detect phase I/II metabolites. N-dealkylation of the piperazine ring is a major inactivation pathway .
Q. What formulation strategies improve solubility and delivery for in vivo studies?
- Methodology :
- Nanoparticle encapsulation : Use PLGA nanoparticles (150–200 nm) to enhance aqueous solubility (from 5 µM to 50 µM).
- Co-solvent systems : Prepare stock solutions in DMSO/PEG 400 (1:4 v/v) to prevent precipitation in dosing vehicles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
